六水合硝酸镁

概述

描述

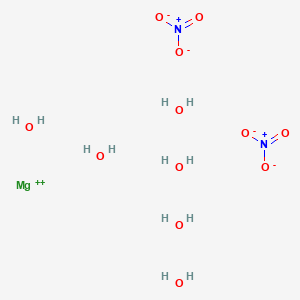

Magnesium nitrate hexahydrate is an inorganic compound with the chemical formula Mg(NO₃)₂·6H₂O. It is a highly soluble, colorless crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is commonly used in various industrial and agricultural applications due to its unique properties.

科学研究应用

Magnesium nitrate hexahydrate is utilized in various scientific research fields:

作用机制

Target of Action

Magnesium nitrate hexahydrate primarily targets water molecules due to its hygroscopic nature . It readily absorbs moisture from the environment, quickly transforming into the hexahydrate form upon exposure to air .

Mode of Action

The compound interacts with its targets (water molecules) through a process known as hydration. This interaction results in the formation of hydrated magnesium ions and nitrate ions . When heated, magnesium nitrate hexahydrate undergoes decomposition, resulting in the formation of magnesium oxide, oxygen, and nitrogen oxides .

Biochemical Pathways

The decomposition of magnesium nitrate hexahydrate can be summarized by the following chemical reaction :

2Mg(NO3)2→2MgO+4NO2+O22 Mg(NO_3)_2 \rightarrow 2 MgO + 4 NO_2 + O_2 2Mg(NO3)2→2MgO+4NO2+O2

This reaction indicates that the compound affects the biochemical pathways involving magnesium, nitrate, and water molecules. The downstream effects include the production of magnesium oxide, nitrogen dioxide, and oxygen .

Pharmacokinetics

The compound is highly soluble in water and moderately soluble in ethanol and ammonia , which facilitates its distribution in aqueous environments.

Result of Action

The primary result of the action of magnesium nitrate hexahydrate is the transformation of the compound into magnesium oxide, nitrogen dioxide, and oxygen upon heating . This transformation is accompanied by the release of heat, making the compound useful in applications that require heat generation, such as in thermal energy storage devices .

Action Environment

The action of magnesium nitrate hexahydrate is influenced by environmental factors such as temperature and humidity. The compound’s hygroscopic nature allows it to readily absorb moisture from the environment, which can affect its stability . Furthermore, the compound’s decomposition into magnesium oxide, oxygen, and nitrogen oxides occurs at high temperatures . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the environmental conditions.

生化分析

Biochemical Properties

Magnesium nitrate hexahydrate plays a vital role in biochemical reactions. It is widely used as a source of magnesium and nitrogen in fertilizers, playing a crucial role in plant nutrition . It assists in vital plant processes and promotes the synthesis of chlorophyll, thereby enhancing plant growth and productivity

Molecular Mechanism

It is known that upon heating, magnesium nitrate hexahydrate undergoes decomposition into magnesium oxide, oxygen, and nitrogen oxides

Temporal Effects in Laboratory Settings

It is known that heating the hexahydrate does not result in the dehydration of the salt, but rather its decomposition into magnesium oxide, oxygen, and nitrogen oxides

准备方法

Synthetic Routes and Reaction Conditions: Magnesium nitrate hexahydrate can be synthesized through several methods:

Reaction with Nitric Acid: Magnesium oxide or magnesium carbonate reacts with nitric acid to produce magnesium nitrate and water. The reactions are as follows:

Reaction with Magnesium Hydroxide: Magnesium hydroxide reacts with nitric acid to form magnesium nitrate and water:

Industrial Production Methods: In industrial settings, magnesium nitrate hexahydrate is often produced by suspending magnesium oxide or magnesium carbonate in melted magnesium nitrate hexahydrate at temperatures above 90°C. Nitric acid is then added to the suspension while stirring, forming additional magnesium nitrate hexahydrate .

化学反应分析

Magnesium nitrate hexahydrate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes into magnesium oxide, nitrogen dioxide, and oxygen:

Reaction with Sodium Carbonate: It reacts with sodium carbonate to form magnesium carbonate and sodium nitrate:

Reaction with Sodium Hydroxide: It reacts with sodium hydroxide to produce magnesium hydroxide and sodium nitrate:

相似化合物的比较

Magnesium nitrate hexahydrate can be compared with other similar compounds, such as:

Calcium Nitrate: Like magnesium nitrate, calcium nitrate is highly soluble and used in fertilizers. calcium nitrate provides calcium instead of magnesium.

Sodium Nitrate: Sodium nitrate is another nitrate salt used in fertilizers and industrial processes. It is more soluble in water compared to magnesium nitrate.

Ammonium Nitrate: Ammonium nitrate is widely used in fertilizers and explosives. It differs from magnesium nitrate in that it provides nitrogen in the form of ammonium ions.

Magnesium nitrate hexahydrate stands out due to its dual provision of magnesium and nitrate ions, making it particularly valuable in agricultural applications where both nutrients are needed .

属性

CAS 编号 |

13446-18-9 |

|---|---|

分子式 |

H3MgNO4 |

分子量 |

105.33 g/mol |

IUPAC 名称 |

magnesium;dinitrate;hexahydrate |

InChI |

InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

QYYOLMTYXAKEDQ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] |

规范 SMILES |

[N+](=O)(O)[O-].O.[Mg] |

Key on ui other cas no. |

13446-18-9 |

Pictograms |

Oxidizer |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of Magnesium nitrate hexahydrate?

A1: The molecular formula is Mg(NO3)2·6H2O, and its molecular weight is 256.41 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Magnesium nitrate hexahydrate?

A2: Common techniques include X-ray diffraction (XRD) for structural analysis, Fourier transform infrared spectroscopy (FTIR) for identifying functional groups, and thermogravimetric analysis (TGA) to study thermal stability and decomposition patterns. [, , , , , ]

Q3: How does the addition of nanoparticles affect the thermal properties of Magnesium nitrate hexahydrate in phase change materials (PCMs)?

A4: Adding nanoparticles like nanosilver, nanocopper, and graphene to Magnesium nitrate hexahydrate-based PCMs enhances their thermal conductivity, enabling faster heat transfer. [] Graphene, in particular, shows a significant improvement in thermal conductivity and also acts as a nucleating agent, reducing supercooling. []

Q4: What is the impact of adding carboxyl methyl cellulose (CMC) to Magnesium nitrate hexahydrate in PCM applications?

A5: CMC is added as a thickening agent to prevent phase segregation in Magnesium nitrate hexahydrate-based PCMs. [] While it does not significantly affect thermal conductivity in the solid state, it slightly reduces it in the liquid state. []

Q5: Can Magnesium nitrate hexahydrate be used to synthesize magnesium oxide (MgO) nanoparticles?

A7: Yes, Magnesium nitrate hexahydrate serves as a precursor for synthesizing MgO nanoparticles using methods like thermal plasma [] and sol-gel techniques. [] The resulting MgO nanoparticles find applications in areas such as high-density ceramics, bactericides, and refractory materials. []

Q6: What is the role of Magnesium nitrate hexahydrate in the synthesis of forsterite (Mg2SiO4)?

A8: Magnesium nitrate hexahydrate acts as a magnesium source in the sol-gel synthesis of forsterite. [] Studies show that gels derived from magnesium nitrate exhibit higher reactivity in forsterite formation compared to those derived from magnesium chloride or mechanically mixed oxides. []

Q7: How does Magnesium nitrate hexahydrate contribute to the synthesis of MgO-SiO2 composites?

A9: Magnesium nitrate hexahydrate is a common magnesium precursor in the sol-gel synthesis of MgO-SiO2 composites, often utilizing rice husk silica as the silicon source. [, ] These composites are explored for their potential applications as catalysts in biodiesel production. []

Q8: What are the environmental implications of using Magnesium nitrate hexahydrate?

A11: While not directly addressed in the provided research, responsible waste management practices are crucial due to the potential for nitrate leaching into the environment. Recycling Magnesium nitrate hexahydrate from spent solutions and exploring alternative, more environmentally friendly materials for specific applications is recommended. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。